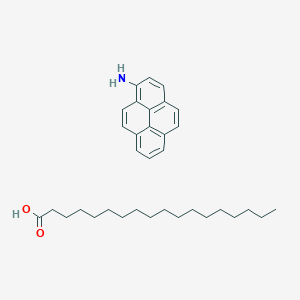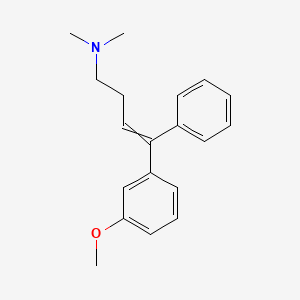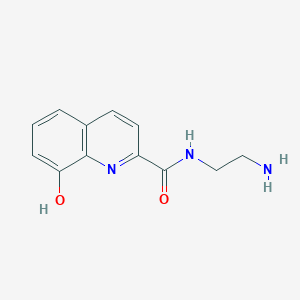
N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features an aminoethyl group attached to an 8-hydroxyquinoline moiety, which is known for its chelating abilities and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide typically involves the reaction of 8-hydroxyquinoline-2-carboxylic acid with ethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloenzymes and other metal-dependent processes in biological systems. The compound can also interact with DNA and proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: A parent compound known for its chelating properties.
N-(2-Aminoethyl)-1-aziridineethanamine: Another compound with an aminoethyl group, used as an ACE2 inhibitor.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Used in the synthesis of silatranes and other silicon-based compounds.
Uniqueness
N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide is unique due to its combined properties of 8-hydroxyquinoline and the aminoethyl group. This combination enhances its chelating ability and biological activity, making it more versatile compared to similar compounds.
Propriétés
Numéro CAS |
648896-12-2 |
|---|---|
Formule moléculaire |
C12H13N3O2 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-8-hydroxyquinoline-2-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c13-6-7-14-12(17)9-5-4-8-2-1-3-10(16)11(8)15-9/h1-5,16H,6-7,13H2,(H,14,17) |
Clé InChI |
XEDLLZJBRMOREW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


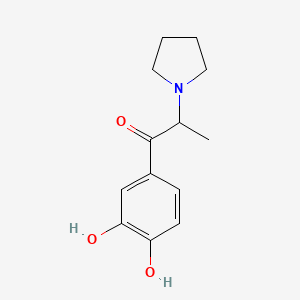
![N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide](/img/structure/B12609854.png)
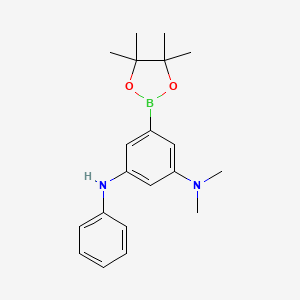
propanedinitrile](/img/structure/B12609867.png)
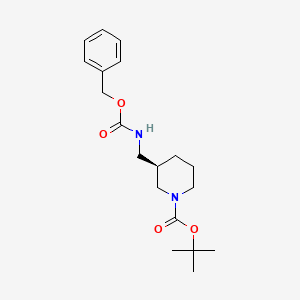
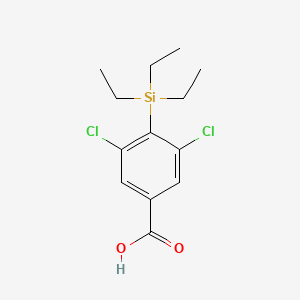
![1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene](/img/structure/B12609894.png)
![3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12609903.png)
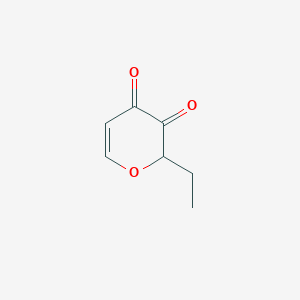
![2-[(Benzenesulfonyl)methyl]hept-2-enenitrile](/img/structure/B12609915.png)
![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12609919.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)-](/img/structure/B12609937.png)
